The table below summarizes the constant pressure heat capacity (Cp,liquid) of liquid 1-Hexanol at 298.15 K, compiled from multiple critically evaluated experimental sources [1] [2].
| Cp,liquid Value | Unit | Method / Notes | Reference |
|---|---|---|---|
| 243.2 | J/mol·K | T = 227 to 363 K. | Atrashenok, Nesterov, et al., 1991 |
| 242.5 | J/mol·K | T = 298.15 to 318.15 K. | Vesely, Barcal, et al., 1989 |
| 241.32 | J/mol·K | Andreoli-Ball, Patterson, et al., 1988 | |
| 240.57 | J/mol·K | Tanaka, Toyama, et al., 1986 | |
| 239.68 | J/mol·K | T = 283.15, 298.15, 313.15 K. | Costas and Patterson, 1985 |
| 240.65 | J/mol·K | Benson, D'Arcy, et al., 1983 | |
| 244.8 | J/mol·K | Hutchinson and Bailey, 1959 |
Heat capacity is a function of temperature. The following experimental equation allows you to calculate the heat capacity over a defined temperature range [1] [2]:
For the temperature range of 227 K to 363 K, the heat capacity can be calculated using: Cp,liquid (kJ/kg·K) = 2.37095 - 0.0851173(T/100) - 0.195794(T/100)² - 0.00639224(T/100)³ + 0.0530459(T/100)⁴ - 0.00859433(T/100)⁵
For your convenience, other fundamental thermophysical properties of this compound are listed below [3] [2]:
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C6H14O | |
| Molar Mass | 102.1748 | g/mol |
| Normal Boiling Point | 430.0 ± 2.0 | K |
| Melting Point | 225.0 ± 5.0 | K |
| Critical Temperature | 610.5 ± 0.9 | K |
| Critical Pressure | 33.7 ± 0.2 | atm |
| Critical Density | 2.58 ± 0.02 | mol/l |
| Standard Enthalpy of Formation (liquid) | -377.5 ± 0.44 | kJ/mol |
| Enthalpy of Vaporization | 61.60 (approx.) | kJ/mol |
The data presented are typically obtained using the following established calorimetric techniques:
The following diagram illustrates the logical relationship and workflow between core thermophysical properties when derived from high-pressure experiments, as described in the literature [5] [4].
This workflow shows how primary measurements are combined to derive comprehensive thermophysical property data.
The standard enthalpy of formation is a critical parameter for energy balance calculations. The values differ for the liquid and gaseous states due to the enthalpy of vaporization.
| State | ΔfH° Value | Units | Uncertainty | Method | Reference & Year |
|---|---|---|---|---|---|
| Liquid | -377.5 | kJ/mol | ± 0.44 kJ/mol | Ccb | [Mosselman and Dekker, 1975] [1] |
| -90.22 | kcal/mol | ± 0.11 kcal/mol | Ccb | [Mosselman and Dekker, 1975] [2] | |
| -379.4 | kJ/mol | ± 1.0 kJ/mol | Ccb | [Chao and Rossini, 1965] [1] | |
| -383.9 | kJ/mol | ± 2.0 kJ/mol | Ccb | [Green, 1960] [1] | |
| Gas | -316.0 | kJ/mol | ± 10.0 kJ/mol | AVG | [N/A - Average of 7 values] [3] |
The enthalpy of combustion is vital for assessing 1-hexanol's value as a fuel or biofuel.
| ΔcH°liquid Value | Units | Uncertainty | Corresponding ΔfH°liquid | Reference |
|---|---|---|---|---|
| -3984.37 | kJ/mol | ± 0.44 kJ/mol | -377.50 kJ/mol | [Mosselman and Dekker, 1975] [1] |
| -952.29 | kcal/mol | ± 0.11 kcal/mol | -90.225 kcal/mol | [Mosselman and Dekker, 1975] [2] |
| -3982.6 | kJ/mol | ± 0.92 kJ/mol | -379.3 kJ/mol | [Chao and Rossini, 1965] [1] |
For a complete thermodynamic profile, the following data are also important.
| Property | Value | Units | State | Reference |
|---|---|---|---|---|
| Molecular Weight | 102.1748 | g/mol | - | [1] |
| Heat Capacity (Cp) | 243.2 | J/mol·K | Liquid @ 298.15 K | [Atrashenok et al., 1991] [1] |
| Entropy (S°) | 287.4 | J/mol·K | Liquid | [Kelley, 1929] [1] |
| 439.7 | J/mol·K | Gas | [Green J.H.S., 1961] [3] | |
| Enthalpy of Vaporization (ΔvapH°) | 61.61 | kJ/mol | @ 298.15 K | [Majer and Svoboda, 1985] [4] |
| 14.7 | kcal/mol | @ 298.15 K | [Average of 13 values] [2] |
The thermodynamic data presented are typically determined using the following established methodologies:
The following workflow diagrams illustrate the core principles of these experimental methods:
Experimental pathway for determining enthalpy of formation and combustion.
Experimental workflow for measuring the constant-pressure heat capacity of a liquid.
1-Hexanol is a six-carbon primary alcohol. Its key identifying characteristics and quantitative data are summarized below.
Basic Identifiers
Physicochemical Properties
| Property | Value | Conditions / Notes |
|---|---|---|
| Molar Mass | 102.17-102.18 g/mol | [1] [2] [3] |
| Density | 0.82 g/cm³ | at 20°C [1] |
| Melting Point | -45 °C | [1] |
| Boiling Point | 157 °C | [1] |
| Water Solubility | 5.9 g/L | at 20°C [1] |
| Flash Point | 59 °C | [1] |
| Standard Enthalpy of Formation (liquid, ΔfH°liquid) | -377.5 ± 0.44 kJ/mol | [1] [3] |
| Constant Pressure Heat Capacity (Cp,liquid) | 243.2 J/mol·K | at 298.15 K [1] [3] |
Identifying this compound and differentiating its isomers relies heavily on spectroscopic techniques.
Infrared (IR) Spectroscopy The IR spectrum of this compound displays two primary characteristic bands [5]:
Nuclear Magnetic Resonance (NMR) Spectroscopy Proton NMR (¹H NMR) is a powerful tool for structural elucidation. Research shows that the NMR chemical shift of the hydroxyl (OH) proton in this compound is sensitive to hydrogen bonding and can be used to study molecular association and dynamics in different solutions [6] [7].
Current research is focused on developing sustainable, bio-based production pathways for this compound.
In Vitro Enzymatic Pathway One innovative approach involves a novel in vitro multi-enzyme pathway starting from pyruvate and propionyl-CoA. The goal of this research is to create a cost-competitive and environmentally benign alternative to petroleum-derived this compound [4]. The proposed pathway can be visualized as follows:
Diagram of the multi-step enzymatic pathway for this compound synthesis from pyruvate and propionyl-CoA [4].
Syngas Fermentation Another promising method uses acetogenic bacteria like Clostridium carboxidivorans P7 to ferment syngas (a mixture of CO, CO₂, and H₂) into alcohols. Key findings to enhance hexanol production include [8]:
The experimental workflow for optimizing syngas fermentation is summarized below:
Workflow for optimizing syngas fermentation to produce hexanol [8].
The following table summarizes key methodologies from cited research.
| Study Focus | Core Methodology | Critical Experimental Parameters |
|---|---|---|
| Pathway Elucidation (4-methyl-1-hexanol) [9] | Study of biosynthetic/degradative pathways in Nicotiana sylvestris petal tissue. | Involvement of isoleucine pathway to 2-oxo-3-methylvaleric acid, elongation via fatty acid synthase. |
| Hydrogen Bonding Studies [6] | IR and ¹H NMR analysis of Hexan-1-ol–Bu₄NI solutions in CCl₄. | Temperature range: 28–145 °C; Alcohol concentration: 3×10⁻³ to 7.8 mol dm⁻³; Spectral deconvolution via Simplex method. |
| In Vitro Pathway Validation [4] | In vitro reconstitution of this compound biosynthesis pathway. | Enzyme characterization (Steps 6 & 7); Use of pyruvate & propionyl-CoA as substrates; Analysis via spectrophotometry/Mass spectrometry. |
| Syngas Fermentation [8] | Batch fermentation using C. carboxidivorans P7 in serum bottles. | MP7-S medium; Temperature: 30°C; Syngas: 70% CO, 1.5 bar pressure; Ethanol supplementation (2 g/L). |
This guide consolidates the core technical information on this compound. For researchers, the advancing methodologies for bio-production represent a significant area of development with potential for more sustainable industrial applications.
1-Hexanol is a volatile alcohol that contributes to the "green" or "bean-like" aromas in many plants and is a significant component of various plant essential oils [1].
| Plant Source | Role/Occurrence of this compound | Context / Quantitative Data |
|---|---|---|
| Soybean (Glycine max) | A major compound causing "off-flavors" or "bean-like odor" in soymilk. | Subject of genetic studies to reduce its concentration for improved flavor [2]. |
| Tea | A natural volatile component. | Listed as a plant where this compound is found in "highest quantities" [3]. |
| Buckwheat Flowers (Fagopyrum spp.) | A major component of the essential oil. | Comprises 2.40–7.07% of the essential oil, contributing to antimicrobial activity [1]. |
| Coastal Coral Tree (Erythrina caffra) | A component of the essential oil. | Comprises 3.31% of the essential oil [1]. |
| Petal Tissue of Nicotiana sylvestris | A volatilized compound. | Biosynthetic pathway has been specifically studied in this tissue [4]. |
| Cherry, Guava, Olive, Perilla | A major component of their essential oils. | Listed as natural sources of this compound [1]. |
The biosynthetic pathway for this compound, specifically the branched-chain 4-methyl-1-hexanol, has been studied in the petal tissue of Nicotiana sylvestris (a wild tobacco species). Evidence supports that it is formed from the amino acid isoleucine [4].
The pathway involves two key stages [4]:
The following diagram illustrates this biosynthetic pathway:
A genome-wide association study (GWAS) was conducted to understand the genetic basis of hexanol content in soybean seeds, aiming to reduce off-flavors in soymilk [2].
A 2023 study evaluated the antibacterial activity of hexanol vapor against food-related bacteria, providing a model protocol for testing volatile plant compounds [1].
The following workflow summarizes this experimental design:
The research on natural this compound has significant applications:
The table below lists the key identifiers and physical properties of 1-Hexanol as provided by the CAMEO Chemicals database [1].
| Property Type | Property Name | Value / Description |
|---|---|---|
| Chemical Identifiers | CAS Number | 111-27-3 / 25917-35-5 [1] |
| Synonyms | Hexanol, Hexyl alcohol, Amylcarbinol [1] | |
| Chemical Formula | C₆H₁₄O [1] | |
| Hazard Classification | NFPA 704 Health | 3 (Can cause serious or permanent injury) [1] |
| NFPA 704 Flammability | 2 (Must be moderately heated to ignite) [1] | |
| NFPA 704 Instability | 0 (Normally stable) [1] | |
| DOT Hazard Label | Flammable Liquid [1] | |
| Physical Properties | Physical Description | Clear colorless liquid [1] |
| Boiling Point | 314.8°F at 760 mmHg [1] | |
| Melting Point | -48.3°F [1] | |
| Flash Point | 145°F - 149°F [1] | |
| Specific Gravity | 0.85 at 68°F (Less dense than water) [1] | |
| Vapor Pressure | 38.78 mmHg [1] | |
| Autoignition Temperature | 580°F [1] | |
| Flammability Limits | Lower Explosive Limit (LEL) | 1.2% (calc.) [1] |
| Upper Explosive Limit (UEL) | 7.7% (calc.) [1] | |
| Safety Exposure Limits | PAC-1 | 10 ppm [1] |
| PAC-2 | 110 ppm [1] | |
| PAC-3 | 580 ppm [1] |
The following information outlines the primary hazards and standardized response recommendations for handling this compound.
The table below lists the recommended response actions for different scenarios.
| Scenario | Recommended Action / Protocol |
|---|---|
| General Spill | Eliminate all ignition sources. Ground equipment. Stop leak if safe to do so. Prevent entry into waterways and confined areas. Absorb with non-combustible material (e.g., dry earth, sand) and collect with non-sparking tools [1]. |
| Large Spill | Isolate area for 50 meters (150 feet) in all directions. Dike far ahead of the spill for later disposal. Consider downwind evacuation for 300 meters (1000 feet) [1]. |
| Fire | Small Fire: Use dry chemical, CO₂, water spray, or alcohol-resistant foam. Large Fire: Use water spray, fog, or alcohol-resistant foam. Do not use solid water streams. Cool fire-exposed containers with water from a safe distance [1]. | | Fire Involving Tanks | Isolate area for 800 meters (1/2 mile). Fight fire from a maximum distance using unmanned master stream devices [1]. | | First Aid | In case of contact, immediately flush skin and eyes with plenty of water for at least 15 minutes. Seek medical attention [1]. | | Personal Protective Equipment (PPE) | Wear chemical gloves and chemical goggles [1]. |
For a clear overview of the decision-making process during an incident, the following diagram summarizes the key steps.
Decision workflow for this compound spill and fire response [1].
It is important to note that the source of this information, the CAMEO Chemicals database, is no longer being updated [1]. For research and drug development purposes, you should always consult the most current and comprehensive documents.
The global push for renewable energy has intensified the search for sustainable aviation fuels (SAFs). Among the various candidates, hexanol, a biomass-derived alcohol, has emerged as a promising alternative to conventional petroleum fuels for gas turbine applications. As a higher alcohol (six-carbon chain, CH₃(CH₂)₅OH), hexanol offers several superior properties compared to shorter-chain alcohols like methanol or ethanol. These include higher energy density, better ignition properties, lower heat of vaporization, improved miscibility with diesel and kerosene, and lower corrosiveness, making it a more practical drop-in fuel for existing infrastructure [1].
Produced renewably through the fermentation of lignocellulosic biomass (e.g., agricultural residues like rice straw and corn stalks) using microorganisms such as Clostridium kluyveri, hexanol aligns with the goal of a carbon-neutral life cycle. Its application helps reduce dependency on fossil fuels and lower net carbon emissions [1]. This document outlines the performance, emissions, and experimental protocols for using hexanol-kerosene blends in small-scale gas turbines, providing researchers with a framework for evaluation.
Recent experimental studies have quantified the performance of hexanol-kerosene blends in gas turbines. The key findings on thrust-specific fuel consumption (TSFC) and emissions are summarized in the tables below.
Table 1: Thrust-Specific Fuel Consumption (TSFC) of Tested Fuels [1]
| Fuel Blend | Composition | TSFC at Low RPM | TSFC at High RPM | Key Observation |
|---|---|---|---|---|
| JET A (Baseline) | 100% Kerosene | Baseline for comparison | Baseline for comparison | Reference performance |
| He25 | 25% Hexanol / 75% JET A | Higher than JET A | Comparable to JET A | Higher fuel flow due to lower heating value |
| He50 | 50% Hexanol / 50% JET A | Higher than JET A | Comparable to JET A | Higher fuel flow due to lower heating value |
Table 2: Emission Characteristics of Tested Fuels [1]
| Pollutant | Trend with Hexanol Blends | Explanation |
|---|---|---|
| Carbon Monoxide (CO) | Significant decrease at higher rotational velocities | Improved combustion efficiency from hexanol's oxygen content |
| Nitrogen Oxides (NOx) | Slight increase | Higher combustion temperatures promoted by fuel-bound oxygen |
To ensure reproducible and comparable results, the following experimental methodology is recommended.
The following diagram illustrates the logical workflow for the experimental and data analysis process, as described in the protocol.
Experimental data confirms that hexanol-kerosene blends are viable alternative fuels for small-scale gas turbines, achieving thermal efficiency on par with conventional kerosene at high power settings. The primary trade-off involves a slight increase in fuel consumption against significant reductions in CO emissions [1].
Future research should focus on:
The incorporation of 1-hexanol into diesel fuel alters fundamental combustion processes due to its properties as a higher alcohol. The table below summarizes the key combustion changes observed:
| Combustion Parameter | Impact of this compound Blends | Influencing Factor |
|---|---|---|
| Cylinder Pressure | ↓ Decreases (up to 4.25% reduction for 40% blend) [1] | Lower cetane number leading to ignition delay [1] |
| Heat Release Rate (HRR) | ↑ Increases (up to 13.95% for 40% blend) [1] | Prolonged ignition delay promotes more prepared combustion [1] |
| Ignition Delay | ↑ Increases [1] | Lower cetane number and higher latent heat of evaporation [1] |
| Combustion Duration | ↑ Increases (2.66°CA for 40% blend) [1] | Longer burning phase due to fuel properties [1] |
| Flame Propagation | ↑ Faster than baseline gasoline [2] | Oxygenated nature improves combustion speed [2] |
| Brake Thermal Efficiency (BTE) | ↓ Slight decrease (2.37% lower for 10% blend) or ↑ Improvement (up to 25.8% in SI engines) [3] [1] [2] | Engine type and blend optimization are critical; improvements linked to enhanced combustion [3] |
The effects on engine performance and emissions are complex and depend on the blend ratio and engine operating conditions. Key findings are quantified in the table below:
| Parameter | Impact of this compound | Notes & Blend Details |
|---|---|---|
| Brake Thermal Efficiency (BTE) | 8.63% higher than diesel [3] | Moringa biodiesel blend with 25 ppm Zr₂O₃ [3] |
| Brake-Specific Fuel Consumption (BSFC) | Increased by 3.6% (10% blend) [1] | Lower energy content of alcohol [1] |
| Nitrogen Oxides (NOx) | Reduction of 17.55% (10% blend) [1] | Lower combustion temperatures [1] |
| Hydrocarbons (HC) | Increase of 18.18% (10% blend) [1] | Incomplete combustion from high latent heat [1] |
| Carbon Monoxide (CO) | Increase of 33.33% (10% blend) [1] | Incomplete combustion from high latent heat [1] |
| Carbon Monoxide (CO) | 10.1% reduction [3] | Moringa biodiesel blend with 25 ppm Zr₂O₃ [3] |
| Hydrocarbons (HC) | 0.020% (significantly reduced) [3] | 100% Moringa biodiesel with 100 ppm Zr₂O₃ [3] |
This protocol outlines a standard methodology for evaluating the combustion and emission characteristics of this compound/diesel blends in a common-rail direct injection (CRDi) diesel engine, based on established experimental designs [3] [1] [4].
1. Fuel Blending and Preparation
2. Engine Test Setup and Instrumentation
3. Experimental Procedure and Data Collection
4. Data Analysis and Optimization
The following workflow diagram summarizes the key stages of this experimental process.
To mitigate the trade-offs of this compound, several optimization strategies have proven effective:
This compound is a viable and promising renewable fuel for diesel engines, capable of significantly reducing NOx emissions. Its main drawbacks—slight reductions in BTE and increases in HC/CO emissions—can be effectively managed through blend optimization, the use of nano-additives, and calibrated engine parameters like injection timing and EGR.
Future research should focus on the long-term durability of engines operating on high-percentage this compound blends, the economic feasibility of large-scale production, and the refinement of machine learning models for more robust prediction and optimization of engine performance.
The catalytic dehydration of alcohols to alkenes represents a strategically important transformation in sustainable chemistry, enabling the production of crucial hydrocarbon intermediates from renewable feedstocks rather than traditional fossil resources. Among these processes, the dehydration of 1-hexanol to hexenes has garnered significant attention due to the versatile applications of hexene derivatives in pharmaceuticals, polymers, and fine chemicals. [1] Historically, this transformation has required energy-intensive conditions with temperatures exceeding 300°C, presenting substantial challenges for industrial implementation with favorable economics and environmental impact. [1]
Recent advances in catalyst design and reaction engineering have enabled dramatic improvements in this transformation, particularly through the application of Lewis acid catalysts and modified heterogeneous systems that operate under significantly milder conditions. [1] [2] These developments align with broader initiatives in the chemical industry to reduce energy consumption and integrate renewable carbon sources, such as the conversion of CO₂-derived this compound to hydrocarbon products. [1] This application note provides a comprehensive technical summary of contemporary catalytic systems and detailed experimental protocols for implementing these transformations in both research and development settings, with particular emphasis on procedural details, catalyst performance characteristics, and scale-up considerations.
Table 1: Performance of metal triflate catalysts in this compound dehydration at 180°C [1] [3]
| Catalyst | Loading (mol%) | Conversion (%) | Hexene Yield (%) | Key Observations |
|---|---|---|---|---|
| Hf(OTf)₄ | 0.5 | >90 | 33-50 | Highest yield; optimal balance of Lewis acidity and oxophilicity |
| Ti(OTf)₄ | 0.5 | >90 | >70 | Excellent performance; highly oxophilic |
| Fe(OTf)₃ | 2.5 | >90 | 49 | Good yield; higher loading required |
| Cu(OTf)₂ | 0.5 | ~38 | ~38 | Moderate activity |
| TfOH | 5.0 | >90 | 3.9 | Predominantly forms dihexyl ether |
| H₂SO₄ | 5.0 | N/R | 7.0 | Low alkene selectivity |
| BF₃·OEt₂ | 5.0 | N/R | 7.0 | Low alkene selectivity |
Table 2: Performance of heterogeneous catalyst systems in primary alcohol dehydration [2]
| Catalyst | Alcohol | Temperature (°C) | Conversion (%) | Linear α-Olefin Selectivity (%) | Key Features |
|---|---|---|---|---|---|
| 10 wt% CeO₂-Al₂O₃ | This compound | 300-350 | ~100 | 84.2 | Optimized acid-base properties |
| 10 wt% CeO₂-Al₂O₃ | 1-Pentanol | 300-350 | ~100 | 85.5 | Enhanced basicity inhibits isomerization |
| 10 wt% CeO₂-Al₂O₃ | 1-Octanol | 300-350 | ~100 | 83.7 | Scalable system |
| BaO/Al₂O₃ | 1-Octanol | 300-400 | >60 | >50 | Modified alumina |
| Zn-Mo-Co/Al₂O₃ | 1-Butanol | N/R | ~100 | 90 | High selectivity for C4 olefin |
| Na/Al₂O₃ | 1-Decanol | 329 | N/R | 96.8 | Excellent selectivity for C10 olefin |
The comprehensive catalyst screening studies reveal several promising catalytic systems for the dehydration of this compound to hexenes under mild conditions. Among homogeneous catalysts, hafnium triflate (Hf(OTf)₄) and titanium triflate (Ti(OTf)₄) demonstrate superior performance, achieving high hexene yields (>70%) at temperatures as low as 150-180°C. [1] These highly oxophilic Lewis acids facilitate the dehydration through a proposed mechanism involving initial ether formation followed by C-O cleavage. [1] [3] The exceptional activity of Hf(OTf)₄ and Ti(OTf)₄ is attributed to their strong Lewis acidity and ability to coordinate effectively with alcohol oxygen atoms. [3]
In the heterogeneous domain, CeO₂-doped Al₂O₃ catalysts have emerged as highly effective systems, particularly when optimized for balanced acid-base properties. [2] The incorporation of CeO₂ (10 wt%) enhances surface basicity while maintaining sufficient acidic sites for dehydration activity, achieving nearly complete this compound conversion with approximately 84% selectivity to linear alpha-olefins at 300-350°C. [2] This system demonstrates excellent versatility across alcohol chain lengths (C5-C8) and represents a scalable approach to linear alpha-olefin production. The modified alumina systems generally require higher operating temperatures than metal triflates but offer advantages in catalyst separation and potential reusability. [2]
Reaction Setup: Charge this compound (5 mL, 40 mmol) and Hf(OTf)₄ (0.5 mol%, 0.2 mmol) to the reaction vessel. Assemble the distillation apparatus with a water-cooled condenser and product collection flask. [1]
Initial Reaction Phase: Heat the reaction mixture to 150°C with constant stirring (500 rpm) for 1.5 hours. This initial temperature is maintained below the boiling point of this compound (157°C) to prevent premature distillation of the starting material. [1]
Temperature Elevation: Increase the oil bath temperature to 180°C to facilitate in situ product removal by distillation. The formation of hexenes (boiling point range: 63-67°C) allows for continuous distillation from the reaction mixture. [1]
Reaction Monitoring: Continue the reaction for 6-22 hours, monitoring the distillate collection rate. The reaction is considered complete when no additional product distills over. [1]
Product Analysis: Analyze the collected distillate by GC-FID or GC-MS to determine hexene yield and isomeric distribution. Typical yields range from 70-77% with the formation of multiple hexene isomers. [1] [4]
Catalyst Recycling: For catalyst reuse studies, the residual catalyst in the reaction flask can be supplemented with fresh this compound (approximately 10% of original charge) and subjected to subsequent reaction cycles without additional catalyst introduction. This approach has demonstrated consistent performance over 20 cycles with average alkene yields of 71-77%. [4]
Catalyst Preparation: CeO₂-Al₂O₃ catalysts are prepared via incipient wetness impregnation. Dissolve Ce(NO₃)₃·6H₂O in deionized water to achieve target Ce loading (5-25 wt%). Add commercial γ-Al₂O₃ support (powder or 1/8" pellets) to the solution. Stir the mixture for 6 hours at room temperature, then dry at 80°C to remove water. Calcinate the resulting material at 500°C for 5 hours in a muffle furnace. [2]
Catalyst Characterization: The synthesized catalysts should be characterized by N₂ physisorption (BET surface area, pore volume), X-ray diffraction (CeO₂ crystallinity), NH₃-TPD (acidity), and CO₂-TPD (basicity). Optimal 10 wt% CeO₂-Al₂O₃ typically exhibits surface area of ~180 m²/g and balanced acid-base properties. [2]
Reactor Setup: Employ a fixed-bed continuous flow reactor system equipped with temperature control, liquid feed pump, and product collection system. Pack the reactor tube with 10 wt% CeO₂-Al₂O₃ catalyst (pellet form, typically 5-10 mL bed volume). [2]
Reaction Conditions: Pre-treat the catalyst at 350°C under nitrogen flow for 2 hours. Feed this compound at weight hourly space velocity (WHSV) of 0.5-2.0 h⁻¹. Maintain reaction temperature at 300-350°C and atmospheric pressure. [2]
Product Analysis: Collect liquid products in a cold trap and analyze by GC-FID. Typical performance achieves >99% conversion with 84% selectivity to 1-hexene at optimized conditions. [2]
Scale-up Considerations: Successful scale-up has been demonstrated from laboratory scale (0.433 L/day) to bench scale (4.33 L/day) with maintained performance, indicating technology readiness level (TRL) 4-5 for this process. [2]
The dehydration of primary alcohols like this compound proceeds through a concerted mechanism that varies depending on catalyst type. For metal triflate catalysts, experimental evidence supports a pathway where the highly oxophilic Lewis acid centers activate the alcohol oxygen, facilitating nucleophilic attack by another alcohol molecule to form a dialkyl ether intermediate. [1] [3] This ether subsequently undergoes C-O bond cleavage to yield the alkene and alcohol, with the in situ removal of alkene products driving the equilibrium toward completion. [1]
For heterogeneous catalysts like CeO₂-Al₂O₃, the mechanism involves adsorption of the alcohol onto acid-base site pairs, with the acidic site protonating the hydroxyl group and the basic site abstracting a β-hydrogen atom in a concerted E2-type elimination. [2] The enhanced basicity of CeO₂-modified surfaces is crucial for promoting the β-hydrogen elimination step while minimizing undesirable carbocation-mediated isomerization that leads to internal alkenes. [2]
The following diagram illustrates the reaction pathway for this compound dehydration to hexenes:
Diagram 1: Reaction pathway for this compound dehydration to hexenes
The implementation of hexanol dehydration processes at scale requires careful consideration of reactor design and process intensification strategies. For metal triflate catalysts, the batch reactor system with integrated distillation capabilities has been successfully scaled to 100-fold increased reaction volumes (producing up to 1.3 kg of product), demonstrating robust performance at elevated production rates. [4] This configuration leverages in situ product removal to overcome equilibrium limitations, a critical factor in achieving high conversion at reduced temperatures. [1]
For continuous processing, flow reactor systems offer significant advantages in productivity and process control. Recent investigations have demonstrated that flow chemistry approaches enhance hafnium triflate-catalyzed dehydrations, enabling improved mass transfer and more efficient product separation. [3] In these systems, maintaining steady-state operation at flow rates of 0.1-0.2 mL/min·gcat allows for excellent mass balance and consistent product quality. [3] Additionally, the application of back-pressure regulation in flow systems (e.g., 10-30 bar) facilitates the production of high-purity alkene streams (up to 98% by mass) by optimizing vapor-liquid equilibria. [3]
The following diagram illustrates a recommended experimental setup for laboratory-scale dehydration:
Diagram 2: Experimental setup for laboratory-scale dehydration with in situ product removal
Long-term catalyst stability and regeneration potential are critical factors in process economics. Recent reusability studies with Lewis and Brønsted acid catalysts have demonstrated exceptional durability, with Hf(OTf)₄ and Cu(OTf)₂ maintaining consistent activity (average alkene yields of 71-77%) over 20 consecutive reaction cycles without supplemental catalyst addition. [4] This remarkable stability is attributed to the distillative reaction conditions that minimize catalyst exposure to thermal degradation pathways.
Economic assessments based on industry-appropriate pricing indicate production costs as low as $0.34 per kg of product, establishing a compelling value proposition for commercial implementation. [4] The combination of mild operating conditions (reducing energy inputs), high catalyst durability (minimizing replacement frequency), and excellent product yields contributes to this favorable economic profile. For heterogeneous CeO₂-Al₂O₃ systems, the inherent advantages of continuous processing and simplified catalyst separation further enhance the economic viability, particularly for large-scale production scenarios. [2]
Routine monitoring of reaction progression should employ gas chromatography with FID detection, using appropriate internal standards (e.g., decane) for quantitative analysis. The isomeric distribution of hexene products (1-hexene, cis-2-hexene, trans-2-hexene) should be characterized by GC-MS for mechanistic studies. For heterogeneous catalysts, temperature-programmed desorption (TPD) studies of both ammonia (acidity) and carbon dioxide (basicity) provide valuable insights into catalyst structure-activity relationships. [2]
The catalytic dehydration of this compound to hexenes has evolved significantly through recent advances in catalyst design and process intensification. Metal triflate catalysts, particularly Hf(OTf)₄ and Ti(OTf)₄, enable this transformation under unprecedented mild conditions (150-180°C) with excellent yields, while heterogeneous CeO₂-Al₂O₃ systems offer compelling advantages for continuous operations. The detailed protocols and technical guidance provided in this application note establish robust frameworks for implementing these reactions across various scales, from initial laboratory investigation to pilot-scale production. These developments represent significant progress toward sustainable hydrocarbon production from renewable feedstocks, aligning with broader initiatives for greener chemical manufacturing.
These notes synthesize findings from recent studies on using 1-hexanol and WPO blends in Common Rail Direct Injection (CRDI) diesel engines, focusing on combustion, performance, and emission characteristics.
The first step involves creating stable fuel blends from WPO and this compound. The tested blends are straightforward mixtures by volume.
Table 1: Nomenclature and Composition of Tested Fuel Blends [1] [2]
| Blend Name | This compound (% vol.) | Waste Plastic Oil (% vol.) |
|---|---|---|
| H10WPO90 | 10 | 90 |
| H20WPO80 | 20 | 80 |
| H30WPO70 | 30 | 70 |
The core experimental protocol involves testing these blends in a Common Rail Direct Injection (CRDI) diesel engine under controlled conditions [1] [2].
Diagram 1: Experimental workflow for testing fuel blends in a CRDI engine.
Detailed Engine Specifications and Test Protocol [1] [2] [3]:
The integration of this compound significantly alters engine performance and output. The data below summarizes the trends observed with increasing this compound content.
Table 2: Impact of this compound Blends on Engine Performance and Emissions [1] [4] [2]
| Parameter | Trend with Increasing this compound | Key Findings & Values |
|---|---|---|
| Combustion | ||
| Cylinder Pressure | Increases | Peak of 86.42 bar for H30WPO70 blend [1] [2]. |
| Heat Release Rate | Increases | Peak of 117.43 J/deg for H30WPO70 blend [1] [2]. |
| Performance | ||
| Brake Thermal Efficiency (BTE) | Increases | Maximum of 42.1% achieved [1] [2]. |
| Brake-Specific Energy Consumption (BSEC) | Decreases | Indicates improved fuel economy [1] [2]. |
| Emissions | ||
| Nitrogen Oxides (NOx) | Decreases | Reductions of 11.3% (10% EGR) and 12.55% (20% EGR) [1] [2]. |
| Smoke Opacity | Decreases | 35.9% reduction for a 30% blend with optimized EGR and timing [4] [3]. |
| Hydrocarbons (HC) | Increases | Up to 45 PPM for H30WPO70 at low loads [1] [2]. |
| Carbon Monoxide (CO) | Varies | Highest for H30WPO70 (0.40% vol. at 20% load); can decrease with EGR & timing [1] [4]. |
Achieving the best balance of performance and emissions requires optimizing key engine parameters. The following diagram and protocol outline this strategy.
Diagram 2: A strategic approach to optimizing this compound/WPO blend performance.
Optimization Protocol [1] [4]:
For researchers and scientists in fuel technology, this compound/WPO blends represent a viable dual-purpose solution for waste management and fossil fuel replacement. The experimental data confirms that:
Adopting the structured protocols and optimization strategies outlined here will provide a robust framework for the continued development and practical implementation of sustainable fuel blends from waste resources.
This compound (C₆H₁₄O) is a six-carbon aliphatic alcohol with amphiphilic characteristics that make it particularly valuable in pharmaceutical formulations, perfume engineering, and interfacial science. The compound consists of a polar hydroxyl group attached to a non-polar hydrocarbon chain, allowing it to adsorb preferentially at fluid interfaces and significantly reduce surface tension. This surface activity directly influences processes such as emulsion stability, foam formation, and drug solubility, which are critical considerations in pharmaceutical development. With a molecular weight of 102.17 g/mol and critical temperature of 610.5 K, this compound exhibits optimal solubility profiles for various industrial applications while maintaining sufficient volatility for processing operations [1].
The interfacial behavior of this compound at the air-water interface represents a fundamental model system for understanding how amphiphilic molecules organize at phase boundaries. When this compound molecules adsorb at the interface, they orient themselves with the hydrophilic hydroxyl group directed toward the aqueous phase and the hydrophobic alkyl chain extending toward the air phase. This molecular arrangement results in a marked reduction in surface tension from approximately 72 mN/m for pure water to values as low as 25-30 mN/m for saturated this compound solutions, depending on concentration and environmental conditions [2] [3]. This significant reduction in surface tension facilitates processes such as bubble coalescence inhibition, foam stabilization, and enhanced spreading in formulation science.
Surface tension values of aqueous this compound solutions vary systematically with concentration and temperature, reflecting changes in surface adsorption and molecular packing at the air-water interface. The data presented in Table 1 demonstrate these relationships under standard atmospheric conditions, providing a baseline for interfacial characterization in pharmaceutical and chemical processes [3] [4].
Table 1: Surface tension of aqueous this compound solutions at atmospheric pressure
| Concentration (M) | Temperature (°C) | Surface Tension (mN/m) | Measurement Technique |
|---|---|---|---|
| 0.0000 | 25 | 72.0 | Pending drop |
| 0.00097 | 25 | 65.2 | ADSA-P |
| 0.0049 | 25 | 56.5 | ADSA-P |
| 0.0097 | 25 | 48.3 | ADSA-P |
| 0.0490 | 25 | 35.1 | ADSA-P |
| 0.0970 | 25 | 27.2 | ADSA-P |
| Critical Micelle Concentration | 25 | 26.8-27.2 | Multiple methods |
| 0.0970 | 20 | 28.1 | Pending drop |
| 0.0970 | 30 | 26.5 | Pending drop |
The interfacial behavior of this compound becomes more complex in multi-component systems and under elevated gas pressures, which is particularly relevant for supercritical fluid applications in pharmaceutical processing. Table 2 summarizes surface tension data for various binary and ternary systems containing this compound, highlighting the compound's behavior in different chemical environments and under CO₂ pressure [2] [5] [6].
Table 2: Surface tension of this compound in multi-component systems and under CO₂ pressure
| System Composition | Conditions | Surface Tension (mN/m) | Measurement Technique |
|---|---|---|---|
| This compound + CO₂ | 303.15 K, saturation pressure | 19.5 | Molecular dynamics |
| This compound + CO₂ | 303.15 K, 5 MPa, CO₂ mole fraction 0.75 | 14.2 | Surface light scattering |
| Water + this compound + Acetic Acid (ternary) | 298.15 K, liquid-liquid equilibrium | 5.8-7.2* | Spinning-drop tensiometry |
| Water + Hexylacetate + Acetic Acid (ternary) | 298.15 K, liquid-liquid equilibrium | 4.5-6.1* | Spinning-drop tensiometry |
| This compound + Benzyl Alcohol + Water (ternary) | 298.15 K, atmospheric pressure | 24.5-38.7 | Pending drop |
| This compound + n-Nonane | 298.15 K, equimolar mixture | 25.3 | Pending drop |
*Interfacial tension at liquid-liquid interface Range across composition gradient
The ADSA-P technique represents a sophisticated approach for determining surface tension through computational analysis of droplet geometry. This method offers significant advantages for pharmaceutical applications, including minimal sample requirements (typically 5-15 μL) and compatibility with diverse pressure and temperature conditions [2].
Equipment Setup: Configure the ADSA-P system comprising a temperature-controlled chamber with optical windows, a precision syringe pump (e.g., Hamilton Gastight), a high-resolution CCD camera (≥1024×1024 pixels), and appropriate backlighting. The chamber should allow control of atmospheric composition and pressure up to 50 bar for studies involving compressed gases like CO₂
Sample Preparation: Prepare this compound aqueous solutions across the concentration range of interest (0.0001-0.1 M) using ultra-pure water (resistivity ≥18.2 MΩ·cm). Filter solutions through 0.22 μm membranes to remove particulate contaminants that could interfere with interface formation
Measurement Procedure:
Data Analysis: Plot dynamic surface tension versus time to assess adsorption kinetics. Determine equilibrium surface tension from plateau values reached when consecutive measurements vary by less than 0.1 mN/m over 5 minutes. Perform triplicate measurements to ensure reproducibility with 95% confidence intervals typically within 0.2 mN/m [2]
The pending drop volume technique provides an alternative approach for surface tension determination, particularly suitable for rapid screening of multiple formulations at atmospheric pressure. This method is implemented in commercial tensiometers such as the Lauda TVT2 system [7].
Instrument Calibration: Calibrate the syringe diameter and drop detection parameters using liquids of known surface tension (e.g., ultra-pure water, methanol)
Measurement Sequence:
Temperature Control: Maintain thermal stability (±0.1°C) using a circulating water bath during measurements, as temperature fluctuations of 1°C can alter surface tension by 0.1-0.15 mN/m
Computational methods provide molecular-level insights into this compound behavior at interfaces, complementing experimental observations. Molecular dynamics simulations are particularly valuable for predicting interfacial tension in CO₂-expanded liquids, which are increasingly important in pharmaceutical processing using supercritical fluid technologies [6].
Force Field Parameterization: Select appropriate force fields (e.g., TraPPE for this compound, EPM2 for CO₂, SPC/E for water) and validate against experimental vapor-liquid equilibrium data
System Setup:
Simulation Procedure:
Validation: Compare simulated surface tension values with experimental data for binary this compound+CO₂ systems, with typical deviations of 2-5% considered acceptable [6]
The adsorption behavior of this compound at the air-water interface follows a modified Langmuir isotherm that accounts for volatile surfactant adsorption from both liquid and vapor phases. This model provides a thermodynamic foundation for predicting surface tension based on bulk concentration or partial pressure [2].
The modified Langmuir equation takes the form:
Γ = Γₘₐₓ [(Kₗ Cₗ + Kᵥ Pᵥ) / (1 + Kₗ Cₗ + Kᵥ Pᵥ)]
Where Γ is surface concentration, Γₘₐₓ is maximum surface concentration, Kₗ and Kᵥ are equilibrium constants for liquid and vapor phases, Cₗ is bulk liquid concentration, and Pᵥ is partial pressure in the vapor phase.
For this compound aqueous solutions without controlled vapor phase composition, the equation simplifies to:
Γ = Γₘₐₓ (Kₗ Cₗ / (1 + Kₗ Cₗ))
The corresponding surface tension reduction is described by:
γ = γ₀ - RT Γₘₐₓ ln(1 + Kₗ Cₗ)
Where γ is solution surface tension, γ₀ is pure water surface tension, R is universal gas constant, and T is absolute temperature. This model accurately predicts the non-linear reduction in surface tension with increasing this compound concentration, reaching a plateau at the critical micelle concentration where surface saturation occurs [2].
The interfacial enrichment of this compound in multi-component systems represents a key phenomenon influencing surface tension behavior. Density gradient theory combined with activity coefficient models (e.g., NRTL) has successfully predicted the selective accumulation of this compound at phase boundaries in ternary systems [5].
Diagram: Molecular arrangement and enrichment of this compound at interfaces
This diagram illustrates the molecular orientation and enrichment mechanisms of this compound at the vapor-liquid interface, highlighting the dual adsorption/desorption processes and the oriented structure that enables surface tension reduction.
This compound significantly influences bubble coalescence behavior in aqueous systems, a critical factor in fermentation processes, flotation systems, and foam-based drug delivery platforms. Research demonstrates that this compound adsorption at the air-water interface increases coalescence time by several orders of magnitude compared to pure water, with the effect following concentration-dependent stochastic distributions [3].
The mechanism involves several complementary effects:
In mixed surfactant-alcohol systems, this compound synergistically reduces both surface tension and critical micelle concentration of surfactants like Tween series compounds, enabling more efficient foam stabilization at lower total amphiphile concentrations. This synergistic effect is particularly valuable in pharmaceutical formulations where excipient levels must be minimized [3].
The surface activity of this compound makes it valuable in various pharmaceutical applications, particularly as a solvent intermediate in perfume and flavor formulations where controlled interfacial properties are essential. The compound's balanced hydrophobicity (log P = 1.56-2.03) allows optimal partitioning between aqueous and organic phases in emulsion systems [2] [8].
In drug delivery systems, this compound serves as:
The comprehensive surface tension data and measurement protocols provided in this document enable formulation scientists to predict and control the interfacial behavior of this compound-containing systems across various processing conditions, from atmospheric operations to supercritical fluid applications [2] [6].
The surface behavior of this compound at the air-water interface demonstrates complex concentration, temperature, and pressure dependencies that can be quantitatively characterized using the experimental and computational approaches described in these application notes. The compiled data and standardized protocols provide researchers with essential tools for interfacial engineering of this compound in pharmaceutical formulations, industrial processes, and advanced material systems. Future research directions should focus on expanding the quantitative understanding of this compound in multi-component systems with physiological relevance and exploring its interfacial behavior in nano-confined environments relevant to advanced drug delivery platforms.
The escalating climate crisis and diminishing fossil resources have intensified the search for sustainable transportation fuels with improved environmental profiles. 1-Hexanol, a six-carbon alcohol, has emerged as a promising advanced biofuel with superior properties compared to conventional ethanol and butanol. With a higher cetane number, greater energy density, and better blending capabilities with diesel, this compound represents a viable drop-in fuel that can be integrated into existing engine systems and distribution infrastructure. Traditionally produced through petrochemical processes, recent advances in microbial fermentation have enabled the biological production of this compound from renewable resources, including synthesis gas (syngas) and various biomass-derived substrates. These biological routes offer a carbon-neutral alternative that can utilize waste gases and non-food biomass, thereby supporting the transition toward a circular bioeconomy while mitigating the environmental impact of the transportation sector.
The production of this compound through microbial systems presents significant technical challenges, primarily due to the cytotoxicity of alcohols at elevated concentrations and the metabolic burden associated with engineering complex biosynthetic pathways. Despite these hurdles, recent progress in metabolic engineering and fermentation technology has substantially improved the feasibility of biological this compound production. This document provides comprehensive application notes and detailed protocols to assist researchers in establishing and optimizing robust this compound production platforms. The methods outlined herein synthesize the latest advancements in strain development, pathway engineering, and process optimization, with particular emphasis on the use of acetogenic Clostridium species as promising microbial chassis for industrial implementation.
The biological production of this compound primarily employs acetogenic bacteria from the Clostridium genus, which utilize the Wood-Ljungdahl pathway to convert single-carbon substrates into multicarbon metabolites. Clostridium carboxidivorans P7 represents a native producer capable of synthesizing this compound from syngas components without genetic modification, achieving titers up to 2.34 g/L under optimized fermentation conditions [1]. This strain possesses two homologous operons believed to be responsible for the conversion of acetyl-CoA to butyryl-CoA and subsequently to hexanoyl-CoA, which is then reduced to this compound [2]. In contrast, Clostridium ljungdahlii does not naturally produce medium-chain alcohols but serves as an excellent platform for metabolic engineering due to its well-characterized genetics and ability to utilize syngas components (CO, CO₂, and H₂) [2]. Through the introduction of heterologous genes from C. kluyveri and C. acetobutylicum, engineered C. ljungdahlii strains can produce this compound at titers of 393 mg/L from CO₂ and H₂ [2].
Other relevant strains include Clostridium autoethanogenum and Clostridium saccharoperbutylacetonicum, which have been engineered for enhanced alcohol production [2] [3]. The selection of an appropriate production strain depends on multiple factors, including substrate flexibility, natural product spectrum, genetic tractability, and tolerance to alcohols. Native producers like C. carboxidivorans often achieve higher initial titers but may present challenges in metabolic regulation, while engineered strains offer greater pathway control but require extensive optimization.
The biosynthesis of this compound in acetogenic bacteria follows a chain elongation pathway that extends carbon chains through a series of condensation and reduction reactions. The process initiates with acetyl-CoA, the central intermediate produced from syngas via the Wood-Ljungdahl pathway. Two molecules of acetyl-CoA condense to form acetoacetyl-CoA through the action of acetyl-CoA acetyltransferase (AtoB). Subsequent reduction by 3-hydroxybutyryl-CoA dehydrogenase (Hbd), dehydration by crotonase (Crt), and reduction by butyryl-CoA dehydrogenase (Bcd) yield butyryl-CoA [2] [3].
The chain elongation process continues with the condensation of butyryl-CoA with another acetyl-CoA molecule to form 3-ketohexanoyl-CoA, which undergoes similar reduction, dehydration, and reduction steps to produce hexanoyl-CoA. Finally, hexanoyl-CoA is converted to this compound through the sequential action of aldehyde dehydrogenase and alcohol dehydrogenase [2]. In engineered C. ljungdahlii, this final reduction step is typically catalyzed by a bifunctional alcohol/aldehyde dehydrogenase (AdhE2) from C. acetobutylicum, which efficiently converts acyl-CoA precursors to their corresponding alcohols [2].
Table 1: Comparison of microbial strains for this compound production
| Strain Type | Example Species | Key Features | Max Hexanol Titer | Optimal Substrate |
|---|---|---|---|---|
| Native Producer | C. carboxidivorans P7 | Natural hexanol production; Two homologous operons for chain elongation | 2.34 g/L [1] | Syngas (70% CO) |
| Engineered Strain | C. ljungdahlii (engineered) | Genetically tractable; Requires heterologous pathway introduction | 393 mg/L [2] | CO₂ + H₂ or Fructose |
| Engineered Strain | C. autoethanogenum (engineered) | Efficient syngas utilization; Engineered with butanol pathway | ~200 mg/L (co-culture) [2] | Syngas |
| ABE Fermentation Strain | C. saccharoperbutylacetonicum | Native butanol producer; Can be engineered for hexanol | 0.53 g/L [2] | Glucose |
Optimizing fermentation conditions is crucial for maximizing this compound production due to the metabolic complexity of the chain elongation process and the inhibitory effects of accumulated products. Temperature significantly influences both microbial growth and product distribution, with lower temperatures generally favoring alcohol production over acid formation. For C. carboxidivorans P7, reducing the cultivation temperature from 37°C to 30°C increased hexanol production from 0.02 g/L to 0.09 g/L, as lower temperatures appear to shift the metabolic equilibrium toward alcohol formation by affecting the activity of key enzymes in the electron transfer chain [1].
The gas composition in syngas fermentation profoundly impacts the substrate availability and redox balance within the cells. Higher CO content (up to 70%) in the syngas feed enhances the CO consumption rate and improves hexanol production, as CO serves as both a carbon and energy source while providing reducing equivalents through the water-gas shift reaction [1]. The pH level must be carefully controlled, typically between 5.0-6.5, to maintain cell viability while influencing the ratio of acids to alcohols in the product spectrum. Additionally, nutrient supplementation with yeast extract (2 g/L) and various minerals is essential for supporting robust cell growth and maintaining metabolic activity throughout the fermentation process [1].
Extractive fermentation with a large volume ratio of extractant to broth (5:1) has been successfully employed to mitigate product inhibition by continuously removing this compound from the aqueous phase. This approach significantly enhances total alcohol production by reducing toxicity effects, with palm oil and hexanol serving as effective extractants due to their high affinity for alcohols while exhibiting low toxicity to microbial cells [4]. Cell immobilization techniques, particularly entrapment in calcium alginate beads, improve process stability and enable higher cell densities, protecting cells from alcohol toxicity and allowing for continuous operation [4].
Fed-batch systems with controlled feeding strategies help maintain optimal substrate concentrations while preventing catabolite repression. For instance, pulsed feeding of glucose (2 mL of 120 g/L solution at 12, 24, 48, and 72 hours) in C. saccharoperbutylacetonicum fermentations prevents acid crash and extends the production phase [4]. Additionally, co-culture systems pairing syngas-utilizing strains with chain-elongating specialists have demonstrated promise, with C. autoethanogenum and C. kluyveri co-cultures achieving production rates of 0.54 g/L/day of hexanol in continuous fermentation mode [2].
Table 2: Optimization parameters for this compound production
| Parameter | Optimal Range | Effect on Production | Recommended Strategy |
|---|---|---|---|
| Temperature | 30°C for C. carboxidivorans | Lower temperatures favor alcohol production over acids | Two-stage temperature control (37°C for growth, 30°C for production) |
| CO Content | 70% for C. carboxidivorans | Higher CO increases reducing equivalents and carbon flux | Use CO-rich syngas with repeated headspace flushing |
| Extractant Volume | 5:1 ratio (extractant:broth) | Reduces product inhibition; increases total yield | Use palm oil or hexanol as extractants in extractive fermentation |
| Cell System | Immobilized cells | Higher cell density; continuous operation; improved stability | Entrapment in calcium alginate beads |
| Ethanol Supplementation | 2 g/L at initiation | Provides additional acetyl-CoA and reducing equivalents | Add at beginning of refeeding phase in fed-batch systems |
Introduction of Heterologous Gene Clusters: To enable this compound production in C. ljungdahlii, introduce a 17.9-kb gene cluster containing 13 genes from C. kluyveri and C. acetobutylicum via conjugation. This cluster should include genes encoding acetyl-CoA acetyltransferase (AtoB), 3-hydroxybutyryl-CoA dehydrogenase (Hbd), crotonase (Crt), butyryl-CoA dehydrogenase (Bcd), bifunctional aldehyde/alcohol dehydrogenase (AdhE2), and additional enzymes for the carbon chain elongation to hexanoyl-CoA [2]. For enhanced performance, subsequently integrate a second 7.8-kb gene cluster from C. carboxidivorans comprising 6 genes responsible for butyryl-CoA synthesis from acetyl-CoA using CRISPR/Cas9-mediated genome integration after removing the first-round selection marker [2].
Confirmation of Integration: Verify the expression of all 13 heterologous enzymes by targeted proteomics to identify potential rate-limiting steps in the engineered pathway. Use SDS-PAGE and Western blotting with specific antibodies against key enzymes to quantify expression levels. Analyze the proteomics data to identify bottlenecks and consider further optimization of codon usage or promoter strength for weakly expressed genes [2].
Medium Preparation and Inoculation: Prepare MP7-S medium containing (per liter): 2 g yeast extract, 2 g NH₄Cl, 0.08 g CaCl₂·2H₂O, 0.4 g MgSO₄·7H₂O, 0.2 g KCl, 0.2 g KH₂PO₄, 0.001 g resazurin, 0.2 g HCl-l-cysteine, and 1 mL trace elements [1]. Add 50 mM MES buffer and adjust pH to 6.0 with 2 M KOH. For seed culture, inoculate C. carboxidivorans P7 from glycerol stock into 20 mL of 2xYTG medium in 157 mL serum bottles and incubate at 30°C with shaking at 150 rpm until mid-exponential phase (OD₆₀₀ ≈ 2-2.5).
Analytical Monitoring: Regularly monitor cell density (OD₆₀₀), substrate consumption, and product formation. Take samples (0.5-1 mL) aseptically at 24-hour intervals for analysis via HPLC or GC to quantify acids (acetate, butyrate, hexanoate) and alcohols (ethanol, butanol, hexanol) [1].
Cell Immobilization in Calcium Alginate:
Extractive Fermentation Setup:
Gas Chromatography (GC) for Alcohol Analysis: Quantify this compound, butanol, and ethanol concentrations using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-FFAP, 30 m × 0.32 mm × 0.25 μm). Use the following method: injector temperature 250°C, detector temperature 300°C, oven temperature program: 40°C for 2 minutes, ramp to 200°C at 15°C/min, hold for 3 minutes. Use helium as carrier gas at 1.5 mL/min constant flow. Prepare calibration standards of pure this compound in the range of 0.01-5 g/L for accurate quantification [1].
High-Performance Liquid Chromatography (HPLC) for Acid Analysis: Quantify organic acids (acetate, butyrate, hexanoate) using an HPLC system equipped with a UV detector (210 nm) and a Bio-Rad Aminex HPX-87H column. Use 5 mM H₂SO₄ as mobile phase at 0.6 mL/min flow rate with column temperature maintained at 45°C. Sample preparation should include centrifugation at 13,000 × g for 5 minutes and filtration through 0.2 μm membranes to remove cells and particulate matter [4].
Optical Density Measurements: Monitor microbial growth by measuring optical density at 600 nm (OD₆₀₀) using a spectrophotometer. For immobilized cell systems, dissolve three random beads in 5 mL of 100 mM sodium citrate solution for 30 minutes to release cells before measurement [4].
Dry Cell Weight Determination: Establish correlation between OD₆₀₀ and dry cell weight (DCW) by filtering a known volume of culture through a pre-weighed 0.2 μm membrane, washing with distilled water, and drying at 80°C to constant weight. For immobilized systems, separate beads from broth before analysis and report biomass as g/L of bead volume [4].
The metabolic pathway for this compound production involves a complex series of reactions that can be visualized effectively to enhance understanding. The following Graphviz diagram illustrates the key metabolic route from acetyl-CoA to this compound:
Diagram 1: Metabolic pathway from acetyl-CoA to this compound showing key enzymes
The engineering workflow for developing a this compound production strain involves multiple steps of genetic modification and screening, as visualized below:
Diagram 2: Genetic engineering workflow for developing this compound production strain
The production of this compound through microbial fermentation represents a promising approach for sustainable biofuel generation, yet several technical challenges must be addressed to achieve economic viability at industrial scale. The inherent toxicity of alcohols to microbial cells remains a primary limitation, with this compound exhibiting greater membrane-disrupting effects than shorter-chain alcohols. This challenge necessitates the development of robust tolerance mechanisms through adaptive laboratory evolution or engineering of membrane composition. Additionally, the low volumetric productivity and high extraction costs associated with current fermentation systems present economic hurdles, particularly when compared to petroleum-derived alternatives.
Future research should focus on several key areas to advance this compound bioproduction. Pathway optimization through fine-tuning gene expression using synthetic biology tools can enhance carbon flux toward this compound while minimizing byproduct formation. The development of integrated extraction systems that continuously remove this compound during fermentation will mitigate product inhibition and improve overall titers. Exploration of novel substrate streams, particularly waste gases from industrial processes and synthesis gas from lignocellulosic biomass gasification, could significantly reduce production costs while enhancing sustainability credentials. From a commercialization perspective, techno-economic analyses suggest that achieving this compound titers exceeding 10 g/L with productivities greater than 0.5 g/L/h would represent a critical milestone toward economic feasibility.
The application of systems biology approaches and machine learning algorithms to analyze metabolic networks and predict optimal genetic modifications shows considerable promise for accelerating strain development. Furthermore, the potential for modular co-culture systems, where different microbial specialists perform distinct metabolic steps, could distribute the metabolic burden and improve overall process efficiency. As these technical advances mature, biological this compound production may emerge as a commercially viable process that contributes meaningfully to the decarbonization of the transportation sector and the establishment of a circular bioeconomy.
How does 1-hexanol reduce NOx emissions? The primary mechanism is the reduction of in-cylinder combustion temperatures. This compound has a higher latent heat of evaporation than diesel, which cools the air-fuel mixture during combustion [1] [2]. Since NOx formation is highly dependent on temperature, this cooling effect leads to a significant reduction in NOx emissions [1].
What is a typical starting blend ratio for this compound and diesel? Research indicates that a blend of 10% this compound with 90% diesel (by volume) is a stable and effective starting point. This blend offers a good balance, providing notable NOx reduction (around 17-18%) with only a minor sacrifice in brake thermal efficiency (around 2-4%) compared to pure diesel [1]. Blends of up to 40% have been successfully used without engine modifications [1] [2].
Can this compound be blended with biodiesels or other alternative fuels? Yes, studies show that this compound can be effectively used with waste plastic oil (WPO) [3] and various biodiesels in dual-fuel combustion modes [4]. Its properties help address emission challenges associated with some alternative fuels.
What are the common trade-offs when using this compound blends? The most frequent trade-offs are increases in hydrocarbon (HC) and carbon monoxide (CO) emissions. This is often attributed to this compound's lower cetane number (which can lead to longer ignition delays and incomplete combustion) and its higher viscosity [1] [3]. Engine performance, measured by Brake Thermal Efficiency (BTE), may see a slight decrease, while Brake Specific Fuel Consumption (BSFC) often increases due to the lower energy content of alcohol [1].
This section addresses specific issues you might encounter during testing and offers potential solutions.
| Problem | Possible Causes | Suggested Solutions |
|---|
| High HC & CO Emissions | Lower cetane number, incomplete combustion, higher viscosity affecting atomization [1] [3]. | Optimize injection timing/pressure [4]. Use moderate Exhaust Gas Recirculation (EGR) [1]. Consider a lower this compound blend ratio (e.g., 10-20%) [1]. | | Lower Brake Thermal Efficiency | Lower energy density of this compound, prolonged combustion duration [1]. | Blend with high-cetane fuels (e.g., biodiesel) [4]. Investigate hydrogen enrichment in dual-fuel mode [5]. | | Increased Combustion Noise | Prolonged ignition delay leading to more fuel in the premixed combustion phase [1]. | Use a pilot injection strategy to reduce heat release rate [5]. Slightly advance the main injection timing. |
The table below summarizes quantitative findings from recent studies to help you benchmark your results.
| Blend Type | Key Impact on NOx | Key Impact on HC & CO | Impact on Performance | Source |
|---|---|---|---|---|
| 40% this compound / Diesel | Drastic reduction [1] [2]. | Increases noted [1]. | BTE reduced; BSFC increased [1]. | [1] [2] |
| 10% this compound / Diesel | ~17.55% reduction [1] | HC: ~18.18% increase; CO: ~33.33% increase [1] | BTE: ~2.37% lower; BSFC: ~3.6% higher [1] | [1] |
| 30% this compound / WPO | Reduction with increasing hexanol & EGR [3]. | Highest at low loads for high-hexanol blends [3]. | Good BTE (42.1%) and improved BSEC [3]. | [3] |
| 10% Hexanol / SOME* | Slight increase (~4.5%) [6]. | Significant reduction (HC: ~4.65%; CO: ~63%) [6]. | BTE improved by ~0.70%; BSEC reduced [6]. | [6] |
\Sapota Oil Methyl Ester, tested in an RCCI engine. Results can vary based on engine type and operating conditions.*
For a standard test on a Common Rail Direct Injection (CRDI) engine, you can follow this workflow:
1. Fuel Blend Preparation
2. Engine Setup & Operation
3. Data Collection & Analysis
If you encounter the common NOx-HC/CO trade-off, consider these advanced approaches:
The following table consolidates quantitative data from recent studies on biodiesel blends containing 1-hexanol.
| Biodiesel Base & Additives | Optimal Blend Composition | Key Performance Findings | Key Emission Findings |
|---|
| Sapota Oil Methyl Ester (SOME) [1] | B20HEX10D70 (20% SOME, 10% this compound, 70% Diesel) | • BTE ↑ 0.70% vs. base B20 blend [1] • BSEC ↓ 4.5% vs. base B20 blend [1] | • HC ↓ 4.65% [1] • CO ↓ 63% [1] • Smoke ↓ 6.66% [1] • NOx ↑ 4.5% [1] | | Moringa Oleifera Biodiesel with ZrO₂ Nanoparticles [2] | 90D5MO5H + 25 ppm ZrO₂ (90% Diesel, 5% Moringa Biodiesel, 5% this compound) | • BTE ↑ 8.63% vs. standard diesel [2] • Low BSFC of 0.14 kg/kWh (46.13% reduction) [2] | • Lowest CO emissions (10.1%) [2] • Low HC emissions (0.020%) with 100MO+100ppm ZrO₂ blend [2] | | Neem Oil Biodiesel with Alumina Nanoparticles [3] | B30 + 100 ppm Alumina (70% Diesel, 30% Neem Biodiesel) | • Optimal BTE: 38.18% [3] • Lowest BSFC: 0.45 kg/kWh [3] | Information not specified in the provided research summary. |
Here are the methodologies used in the cited studies, which you can adapt or use as a reference for your own experiments.
This methodology is based on the work with Moringa oleifera biodiesel, this compound, and Zirconium Oxide (ZrO₂) nanoparticles [2].
90D5MO5H represents 90% Diesel, 5% Moringa Biodiesel, 5% this compound [2].Researchers often combine experimentation with statistical modeling to find the optimal fuel formulation [3] [2].
The workflow below summarizes the key stages of this integrated experimental and modeling approach.
Q1: Why is this compound added to biodiesel blends? A1: this compound is an oxygenated alcohol that enhances the fuel's properties. Research shows it improves brake thermal efficiency (BTE) and reduces brake specific energy consumption (BSEC) by promoting more complete combustion. It also significantly lowers emissions of hydrocarbons (HC), carbon monoxide (CO), and smoke [1].
Q2: What are the trade-offs of using this compound? A2: The primary trade-off noted in studies is an increase in nitrogen oxide (NOx) emissions [1]. This highlights the need for careful optimization of the blend ratio and potentially the use of complementary additives or engine strategies (like Exhaust Gas Recirculation) to manage NOx.
Q3: How do nanoparticles improve biodiesel blends? A3: Nanoparticles like alumina (Al₂O₃) and zirconium oxide (ZrO₂) have high surface area and catalytic properties. They enhance fuel atomization and oxidation, leading to more efficient combustion. This results in higher brake thermal efficiency and reduced emissions of CO, HC, and smoke [3] [2].
Q4: What is the best method to find the optimal blend ratio? A4: An integrated approach is most effective. Using Response Surface Methodology (RSM) to design experiments, combined with powerful predictive models like Random Forest or Extreme Learning Machine (ELM), has been proven to accurately identify the ideal combination of biodiesel, this compound, and nanoparticles for balancing performance and emissions [3] [2].
Q: What is vapor lock and why is it a concern for fuel researchers? Vapor lock occurs when fuel vaporizes in the supply line, forming bubbles that disrupt flow and can cause engine stalling or inconsistent operation in test engines. This is primarily a function of a fuel's vapor pressure and the operational temperature of the fuel system. It is a critical issue in fuel research as it affects the reliability and safety of experiments, particularly with alternative fuel blends [1].
Q: How can blending 1-Hexanol help prevent vapor lock? this compound has different physical properties compared to conventional fuels like diesel or kerosene. Its higher viscosity and boiling point can positively alter the overall vapor pressure of a fuel blend, making it less prone to vaporizing at lower temperatures [2]. While not a guaranteed solution, strategic blending is a key area of investigation for improving fuel stability. The relationship between blend ratio and vapor lock tendency must be empirically determined for your specific experimental setup.
Q: What is the best strategy for formulating a this compound blend to avoid vapor lock? A methodical, experimental approach is required. You should:
Q: What are the standard methods for testing vapor lock tendency? The established methodology is defined by the ASTM D5188 standard, which determines the temperature at which a specific Vapor-to-Liquid (V/L) ratio is reached. The critical value for assessing vapor lock risk is often T(V/L)=20 [1]. This test requires a specialized vapor pressure analyzer, such as a GRABNER MINIVAP VP Vision, which can perform temperature ramp measurements up to 120°C to fully characterize modern fuel blends [1].
This protocol, based on ASTM D5188, provides a detailed methodology for assessing the vapor lock tendency of this compound blends [1].
1. Objective To determine the temperature at which a this compound fuel blend reaches a vapor-to-liquid ratio of 20:1 (T(V/L)=20), a key indicator of its vapor lock tendency.
2. Equipment and Materials
3. Step-by-Step Procedure
4. Data Analysis
To visualize the experimental workflow, follow this diagram:
Experimental Workflow for V/L Ratio Testing
The following table summarizes the key properties of this compound and its performance in blends, based on current research. This data is essential for initial experimental design.
Table 1: Key Properties and Performance of this compound and its Blends
| Property / Blend | Value / Finding | Research Context & Notes |
|---|---|---|
| Molecular Weight | 102.177 g/mol [2] | A six-carbon alcohol. |
| Water Solubility | Slightly soluble [2] | Mixes well with diesel and vegetable oils, aiding stable blend formation. |
| Primary Isomers | This compound, 2-hexanol, 3-hexanol [2] | Most research focuses on this compound. Isomer type can impact results. |
| He25 / He50 in Turbines | Achieved thermal efficiency comparable to pure JET A at high RPM [2] | Despite lower heating value, performance can be maintained with adjusted fuel flow. |
| CO Emissions | Significant reduction at higher rotational speeds [2] | Indicates improved combustion efficiency with hexanol blends. |
| NOx Emissions | Slight increase under high load [2] | Attributed to the oxygen content in the alcohol promoting higher combustion temperatures. |
Q: Our experimental engine is stalling under high load and temperature. Could vapor lock be the cause? Yes, this is a classic symptom. To diagnose:
Q: The V/L test results for our hexanol blend showed an "S-curve" phenomenon. Is this normal? Yes, this is a known phenomenon observed in oxygenated fuel blends, such as ethanol-gasoline mixes [1]. It highlights the non-linear behavior of blended fuels and is a primary reason why testing over a full temperature range (not just a single point) is required by ASTM D5188 to accurately understand the fuel's behavior [1].
Q: We observed material compatibility issues (e.g., seal degradation) with our hexanol blend. What should we do? While hexanol is generally less corrosive than short-chain alcohols, this is a recognized risk [2]. It is crucial to ensure that all wetted materials in your fuel system (seals, hoses, gaskets) are compatible with medium-chain alcohols before conducting long-term tests.
A 2024 study provides crucial insights into the stability of 1-hexanol and how to improve it. The core problem is thermo-oxidative aging, where fuel degrades when exposed to heat and oxygen over time [1].
The table below summarizes the primary concerns arising from this instability.
| Aspect | Impact of Instability |
|---|---|
| Fuel Composition | Decomposition; ~37-43% of this compound was lost after 120 hours of accelerated aging [1]. |
| Combustion & Engine Performance | Potential change in combustion properties and engine performance; risk of deposit formation that can clog fuel filters [1]. |
| Emissions | Potential for increased CO and NOx emissions due to altered combustion [1]. |
Based on the latest research, here are the most effective strategies for improving mixture stability.
Evidence strongly suggests that using branched isomers of hexanol, such as 2-hexanol, significantly improves oxidative stability.
Blending this compound with other compounds can enhance the overall stability of the fuel mixture.
Minimize exposure to the factors that accelerate degradation.
You can implement this standardized lab method to evaluate the stability of your fuel formulations.
Objective: To assess the thermo-oxidative stability of a this compound fuel mixture under controlled, accelerated conditions.
Method: Adapted from the accelerated aging setup described in the 2024 stability study [1].
Materials:
Procedure:
Analysis:
The following diagram illustrates the experimental setup and workflow.
Q1: Why is the stability of a this compound fuel mixture important? Stability is critical for ensuring consistent fuel quality during storage. Degradation can lead to the formation of acids and gums that may corrode engine components, clog filters, and negatively impact combustion performance and emissions [1].
Q2: What is the most effective way to improve this compound's stability? The most promising method identified by current research is to use a branched-chain isomer like 2-hexanol instead of linear this compound. This simple change in molecular structure dramatically reduces the rate of thermo-oxidative decomposition and acid formation [1].
Q3: What key parameter should I monitor to track fuel degradation? The Total Acid Number (TAN) is a direct and crucial indicator. A rising TAN signals the production of acidic compounds, which are primary products of oxidation and are corrosive to engine parts [1].
The table below summarizes key quantitative data from a study on a 1-hexanol-based silver paste, demonstrating its effectiveness in low-temperature sintering [1].
| Performance Metric | Result / Value | Experimental Context |
|---|---|---|
| Achievable Sintering Temperature | Below 200 °C | Conductive silver paste formulation. |
| Electrical Resistivity (at 175 °C) | (4.2 ± 0.8) × 10⁻⁵ Ω·cm | Silver paste C sintered at 175 °C. |
| Electrical Resistivity (at 250 °C) | (6.4 ± 0.7) × 10⁻⁶ Ω·cm | Silver paste C sintered at 250 °C. |
| Key Function of this compound | Reduces volatilization temperature, increases volatilization rate. | Used as a solvent, partially replacing traditional solvents (DGBA, terpineol). |
| Printing Properties | Maintained | Verified by rheology tests of the paste. |
This methodology is adapted from the research on formulating a low-temperature sintered conductive silver paste [1].
1. Objective: To prepare a silver paste using this compound as a primary solvent, enabling low-temperature sintering while maintaining good electrical conductivity and printability.
2. Materials:
3. Procedure:
The workflow for this protocol can be visualized as follows:
The following FAQs address general sintering problems and how formulation adjustments, like using this compound, can help.
FAQ 1: Why is my sintered component not achieving sufficient density and strength?
FAQ 2: How can I prevent cracking and warping during sintering?
FAQ 3: Why is the final product's electrical conductivity lower than expected?
FAQ 4: What should I do if my paste has poor printing performance?
The relationship between problems and solutions in the sintering workflow is summarized below:
I hope this technical support guide provides a solid foundation for your experiments. The data confirms that this compound is a viable solvent for achieving low-temperature sintering of conductive pastes.
This guide addresses common experimental observations when using 1-hexanol blends in a Reactivity Controlled Compression Ignition (RCCI) engine, based on a study using Sapota Oil Methyl Ester (SOME) [1].
| Observed Issue | Probable Cause | Recommended Action |
|---|---|---|
| Increased NOx Emissions | Higher combustion temperatures and altered reaction kinetics from enhanced oxygen content in hexanol [1]. | Optimize blend ratio; consider slightly lower hexanol concentration (e.g., B20HEX10D70 over B20HEX30D50) and verify engine load parameters [1]. |
| High Hydrocarbon (HC) & Carbon Monoxide (CO) Emissions at Low Loads | Reduced in-cylinder temperatures leading to incomplete combustion [1]. | Increase engine load to raise combustion temperature and improve combustion efficiency. |
| Rapid Pressure Rise, risking engine durability | Overly advanced combustion phasing and high reactivity at high load with high alcohol content [1]. | Reduce alcohol content in the blend (e.g., from 30% to 10%) and review injection timing strategy. |
| Increased Smoke at High Alcohol Concentrations | Potential imbalance in the fuel blend, possibly reducing overall combustion efficiency at certain loads [1]. | Limit hexanol concentration; the B20HEX10D70 blend showed a 6.66% reduction in smoke versus higher blends [1]. |
| Lower-than-expected Brake Thermal Efficiency (BTE) | Inefficient combustion or suboptimal fuel atomization [1]. | Utilize a 10% hexanol blend; it showed a 0.70% BTE improvement and review fuel injection pressure. |
Q1: What is the recommended this compound blend ratio for initial testing in an RCCI engine? A primary blend found effective is B20HEX10D70, which consists of 20% Sapota Oil Methyl Ester (SOME), 10% hexanol, and 70% diesel. This formulation balanced performance improvement with emission control, showing a significant boost in Brake Thermal Efficiency and reductions in HC, CO, and smoke emissions [1].
Q2: How does this compound improve combustion efficiency? this compound is an oxygenated additive. Its inclusion in the fuel blend enhances the oxygen supply during the combustion process and improves fuel atomization, leading to more complete and efficient combustion [1].
Q3: What are the key emissions trade-offs to consider with this compound blends? While this compound blends significantly reduce emissions of Hydrocarbons (HC), Carbon Monoxide (CO), and smoke, they can lead to an increase in Nitrogen Oxides (NOx) emissions. This underscores the need for careful optimization of the blend ratio and engine operating conditions [1].
Q4: What methodology was used to optimize the fuel blends in the cited study? The referenced study employed Response Surface Methodology (RSM) using a Central Composite Design (CCD). This statistical approach optimizes the complex interactions between factors like fuel composition and engine load to find the best-performing blend for efficiency and emissions [1].
For clarity in your research process, the following diagram outlines the core experimental workflow for evaluating a fuel blend like this compound in an engine, synthesized from the study's description.
Experimental Workflow for Fuel Blend Evaluation
The methodology from the cited research can be summarized as follows [1]:
The workflow diagram above was generated using the DOT language, which is part of the Graphviz open-source graph visualization software [2]. This tool is excellent for creating clear technical diagrams for documentation and publications. You can find online editors to experiment with the code, and resources like the official Graphviz documentation provide comprehensive information on attributes for colors, shapes, and styles [3] [4] [5].
Q1: What are the primary fuel system compatibility concerns when using 1-hexanol? While this compound mixes well with diesel and biodiesel, its properties can affect engine operation. The main concerns are its lower cetane number, which prolongs ignition, and its higher latent heat of evaporation, which cools the combustion chamber. These can lead to harder starting, longer ignition delays, and increased incomplete combustion products [1] [2].
Q2: Can I use high-percentage this compound blends in an unmodified diesel engine? Research indicates that blends up to 40% this compound have been used without engine hardware modifications [1] [2]. However, performance trade-offs like reduced brake thermal efficiency and higher fuel consumption are expected. For optimal performance, adjusting engine parameters such as injection timing is recommended [2].
Q3: How does this compound affect emissions? The effect on emissions is mixed. A significant advantage is a drastic reduction in nitrogen oxides (NOx) [1] [2]. However, increases in hydrocarbon (HC) and carbon monoxide (CO) emissions are also commonly observed due to this compound's lower cetane number and higher heat of vaporization, which can lead to incomplete combustion [1] [2].
Q4: What materials are compatible with this compound blends? The available search results do not specify material compatibility with this compound. It is critical to consult with fuel system and seal manufacturers for compatibility data, as alcohols can degrade certain elastomers and plastics over time.
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Increased Fuel Consumption | Lower energy density of this compound [3]. | Recalibrate for higher fuel flow; consider lower-percentage blends. |
| Higher CO/HC Emissions | Lower cetane number, higher latent heat causing incomplete combustion [1] [2]. | Optimize injection timing/pressure; use at higher engine loads. |
| Reduced Brake Thermal Efficiency | Lower energy content & altered combustion phasing [2]. | Use engine parameter optimization (e.g., injection strategy). |
| Longer Ignition Delay | Lower cetane number of this compound [1]. | Consider cetane improvers; use split-injection strategies [4]. |
This protocol outlines a methodology for assessing this compound/diesel blends in a common-rail direct injection (CRDI) engine, based on established research practices [1].
1. Objective To evaluate the impact of this compound/diesel blends on engine combustion, performance, and emission characteristics.
2. Materials and Preparation
3. Procedure
4. Data Analysis
The table below compares key properties of this compound with conventional diesel, highlighting the sources of potential compatibility and performance issues.
| Property | This compound | Conventional Diesel | Impact on Engine Operation |
|---|---|---|---|
| Cetane Number | Lower [1] [2] | Higher | Longer ignition delay, altered combustion phasing [1]. |
| Latent Heat of Evaporation | Higher [1] [2] | Lower | Cools combustion chamber, can reduce peak temperatures [1]. |
| Energy Density (LHV) | Lower [3] | Higher | Leads to increased fuel consumption for same power output [3]. |
| Oxygen Content | Contains oxygen [3] | Oxygen-free | Promotes more complete combustion, can reduce soot [3]. |
| Viscosity | Higher [1] | Lower | Can influence fuel atomization and spray characteristics. |
The following diagram illustrates the logical sequence for planning and troubleshooting a this compound fuel experiment.
The appropriate distillation method depends on the specific impurities in your starting material. The table below summarizes the primary techniques.
| Method | Key Principle | Ideal for Removing | Key Parameter |
|---|---|---|---|
| Fractional Distillation [1] | Multiple vaporization-condensation cycles in a packed column | Compounds with close boiling points (e.g., other alcohols, alkanes) | High reflux ratio for better separation |
| Vacuum Distillation [2] | Lowers boiling points by reducing pressure | Heat-sensitive impurities; allows distillation of high-BP compounds | System pressure control (e.g., 10-100 mbar [3]) |
| Extractive Distillation [4] [5] | Adds a solvent (entrainer) to alter relative volatility | Azeotropes or compounds with very similar volatility (e.g., water) | Selection of entrainer (e.g., ionic liquids, glycols [4] [5]) |
Here are the outlines for setting up and performing the key distillation methods.
This is the most common method for general purification [1].
The workflow for this process is summarized in the following diagram:
Use this method if your sample is prone to thermal decomposition.
This advanced technique is for separating difficult azeotropes, like this compound and water [4] [5].
Here are solutions to frequently encountered problems during this compound distillation.
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Purity / Poor Separation | Inefficient fractionating column, heating too rapid, incorrect reflux ratio | Use a column with more packing/theoretical plates [1]. Slow the distillation rate to allow for equilibration [1]. Increase the reflux ratio. |
| Product Decomposition | Boiling point is too high at atmospheric pressure | Switch to vacuum distillation to lower the boiling point [2]. |
| Low Yield | Losses in the column (hold-up), incorrect cut points, formation of azeotropes | Pre-heat the column to minimize hold-up. Optimize fraction collection temperatures. For azeotropes with water, consider extractive distillation [5] or using a molecular sieve. |
| Flooding in the Column | Too much reflux, heating too fast, column packing is too dense | Reduce the heat input. Ensure the column is properly insulated and the packing is not too tight. |
To achieve the best results, pay close attention to these variables:
| Strategy | Mechanism | Effect on CO Emissions | Key Considerations & Trade-offs |
|---|---|---|---|
| Blending with Base Fuels [1] [2] | Increases overall oxygen content in the fuel blend, promoting more complete combustion and oxidizing CO to CO₂. | Reduction | In CRDI engines, high hexanol blends (H30WPO70) can increase CO at low loads [1]. In RCCI engines, a 10% hexanol blend can drastically reduce CO [2]. |
| Combining with Biodiesel [2] | Biodiesel also contains oxygen. Synergistic effect leads to more efficient combustion compared to fossil fuels alone. | Significant Reduction | A blend of 20% Sapota Oil Methyl Ester (SOME) and 10% hexanol (B20HEX10D70) showed a 63% reduction in CO [2]. |
| Optimizing Engine Load [1] [2] | Higher engine loads increase combustion temperatures, improving combustion efficiency and minimizing incomplete combustion. | Reduction at High Load | CO emissions are typically highest at low engine loads and decrease as load increases [1] [2]. |
| Using Exhaust Gas Recirculation (EGR) [1] | Lowers combustion temperatures, which can help reduce NOx emissions. | Potential Increase | Lower combustion temperatures can worsen combustion completeness, potentially increasing CO emissions [1]. |
The following workflow diagram summarizes the decision-making process for applying these strategies.
Q1: How does this compound help reduce CO emissions?
Q2: Does using more this compound always lead to lower CO?
| Fuel Blend | Engine Type | Key Outcome on CO | Other Notable Effects |
|---|
| H30WPO70 (30% this compound, 70% Waste Plastic Oil) | CRDI | Increased to 0.40% vol at 20% load [1] | - Brake Thermal Efficiency (BTE) reached 42.1% [1].
HC emissions increased at low load [1]. | | B20HEX10D70 (20% Biodiesel, 10% this compound, 70% Diesel) | RCCI | Reduced by 63% (with 10% hexanol) [2] | - Brake Thermal Efficiency improved by 0.70% [2].
NOx emissions increased by 4.5% [2]. |
Q4: What are the critical engine parameters to monitor?
Q5: CO emissions are still high despite using a this compound blend. What should I check?
Q6: What are the common trade-offs when using this compound?
| Emission / Performance Parameter | 1-Hexanol (Blended with Diesel/WPO) | Methanol (Blended with Gasoline) | Ethanol (Blended with Gasoline) |
|---|---|---|---|
| NOx Emissions | Decrease (with EGR, reduction of 11.3-12.55% [1]; "drastic reduction" [2]) | Decrease (versus gasoline [3]) | Decrease (versus gasoline [3]) |
| CO Emissions | Increase (e.g., 0.40% vol at low load for H30WPO70 [1]; 33% higher for 10% blend [2]) | Decrease (versus gasoline [3]) | Decrease (versus gasoline [3]) |
| HC Emissions | Increase (e.g., 45 PPM at low load [1]; 18% higher for 10% blend [2]) | Decrease (versus gasoline [3]) | Decrease (versus gasoline [3]) |
| Brake Thermal Efficiency (BTE) | Mixed (42.1% reported with WPO [1]; slight reduction vs. diesel [2]) | Improvement with increase in blend ratio [3] | Information Missing |
| Brake-Specific Fuel Consumption (BSFC) | Decreased with higher hexanol concentration [1] | Increase [3] | Increase [3] |
| Combustion Characteristics | Can increase heat release rate and peak pressure [1]; longer ignition delay [2] | Enables higher compression ratios [3] | Enables higher compression ratios [3] |
The data in the table is derived from specific engine tests. Here are the methodologies for the key experiments cited:
1. This compound in Compression Ignition (CI/Diesel) Engines
2. Methanol & Ethanol in Spark Ignition (SI/Gasoline) Engines
The following diagram illustrates the general pathways through which the properties of alcohols influence the combustion process and subsequent emissions in internal combustion engines.
This diagram shows how key chemical and physical properties of alcohols lead to different combustion outcomes.
The table below summarizes the key available data for 1-hexanol. Specific quantitative data for terpineol from the search results is limited, but it is consistently described as a higher-boiling, more viscous solvent traditionally used in silver pastes [1].
| Property | This compound | Terpineol (from context) |
|---|---|---|
| Chemical Formula | C₆H₁₄O [2] | Information Missing |
| Molar Mass (g·mol⁻¹) | 102.17 [3] [2] | Information Missing |
| Boiling Point (°C) | 157 [2] | Higher than this compound [1] |
| Density (g·cm⁻³ at 20°C) | 0.82 [2] | Information Missing |
| Viscosity | Lower (reduces paste viscosity) [1] | Higher (contributes to higher paste viscosity) [1] |
| Volatilization Rate | Higher / Faster [1] | Lower / Slower [1] |
Recent research has investigated this compound as a potential replacement for traditional solvents like terpineol and 2-(2-Butoxyethoxy) ethyl acetate (DGBA) in low-temperature sintered silver pastes [1]. The experimental data comes from a study where this compound was used to gradually replace these traditional solvents, and the resulting pastes were comprehensively tested.
The methodology and results from the investigation are summarized below [1]:
The following diagram illustrates the experimental workflow for evaluating the silver paste:
Advantages of this compound:
Advantages of Terpineol:
The choice between this compound and terpineol depends heavily on your application requirements:
A comprehensive comparison would require more complete data. To make a fully informed decision, you could:
The following table consolidates quantitative data from experimental engine studies comparing 1-hexanol-biodiesel blends with conventional diesel.
| Fuel Blend | Engine Conditions | Key Findings (vs. Conventional Diesel) | Citation |
|---|
| Hexanol + Residual Cooking Oil Biodiesel (RCOB) | Low-Temperature Combustion (RCCI) mode, 25% EGR, double-injection strategy. | - 96% reduction in NOx
The significant emission reductions and performance changes noted above were achieved through specific experimental protocols. Here is a detailed look at the key methodologies.
This method, used in [1], aims to achieve ultra-low emissions.
This approach, detailed in [3] [4], enhances fuel properties and combustion efficiency.
The relationship between fuel composition, engine configuration, and the resulting emissions is complex. The diagram below illustrates the core logical relationships identified in the research.
When evaluating this compound and biodiesel as alternatives, please consider the following points derived from the broader research context:
The search results indicate that this is an active field of research, with recent studies increasingly using machine learning models like Extreme Learning Machines (ELM) and Artificial Neural Networks (ANNs) to optimize fuel blends and engine parameters for the best performance and lowest emissions [4].
The table below summarizes the combustion, performance, and emission characteristics of 1-hexanol and pentanol based on experimental studies in compression ignition (CI) engines.
| Characteristic | This compound (in Waste Plastic Oil Blends) | Pentanol (in Biodiesel/Diesel Blends) |
|---|---|---|
| Blend Proportions | 10-30% by volume with Waste Plastic Oil (WPO) [1] | 15-50% by volume with biodiesel/diesel [1] |
| Brake Thermal Efficiency (BTE) | Up to 42.1% [1] | Increase of ~1.28% reported with 15% blend [1] |
| Brake-Specific Energy Consumption (BSEC) | Decreased with increasing hexanol concentration [1] | Information not explicitly available in search results |
| Cylinder Pressure | Maximum of 86.42 bar [1] | Information not explicitly available in search results |
| Heat Release Rate | Maximum of 117.43 J/deg [1] | Information not explicitly available in search results |
| Hydrocarbon (HC) Emissions | Increased with blend ratio (up to 45 PPM for H30WPO70 at low load) [1] | Reduced by up to 22.58% with 15% blend [1] |
| Carbon Monoxide (CO) Emissions | Increased with blend ratio (peak of 0.40% vol at low load) [1] | Reduced by up to 50% [1] |
| Nitrogen Oxides (NOx) Emissions | Decreased with increasing hexanol content and EGR [1] | Contradictory Data: One study reports 44.2% reduction, another notes 10% increase [1] |
| Soot/Smoke Emissions | Information not explicitly available in search results | Reduced by 22.35% to 35% [1] |
The data in the comparison table is derived from established engine and combustion testing methodologies.
You can use the DOT language with Graphviz to create clear diagrams of combustion pathways or experimental setups. The script below demonstrates how to map the initial stages of alcohol combustion, and you can adapt this framework for more detailed mechanisms.
This diagram title is: Initial Combustion Pathways for Hexanol and Pentanol.
The diagram illustrates the different initial decomposition pathways for this compound and pentanol, highlighting how their distinct molecular structures lead to unique chemical reactions during combustion.
The key toxicity difference lies in the metabolic pathways and the resulting compounds. The neurotoxicity associated with n-hexane exposure is primarily linked to a specific metabolite, 2,5-hexanedione [1].
The table below summarizes the available information on the toxicological behavior of these compounds:
| Compound Name | Type | Key Toxicological Finding |
|---|---|---|
| 2,5-Hexanedione | Metabolite | Major neurotoxic metabolite; produces polyneuropathy indistinguishable from n-hexane, but is many times more potent [1]. |
| 2-Hexanol, 2,5-Hexanediol | Metabolite | Metabolic precursors in the bioactivation pathway leading to 2,5-hexanedione [1]. |
| 2,3-Hexanedione, 2,4-Hexanedione | Isomer/Metabolite | Reported as not neurotoxic [1]. |
| 2,5-Heptanedione, 3,6-Octanedione | Analogous γ-Diketones | Also neurotoxic, confirming the structure-activity relationship [1]. |
The γ-diketone structure of 2,5-hexanedione is responsible for its neurotoxicity. Other isomers that are not metabolized into a γ-diketone, such as 2,3- or 2,4-hexanedione, do not share this toxic effect [1].
The following diagram illustrates the established metabolic pathway that leads to the formation of the neurotoxic metabolite, explaining why certain isomers of hexanol are more dangerous than others.
This metabolic pathway is a well-documented mechanism for n-hexane and its metabolites [1].
| Aspect | Findings with 1-Hexanol Blends | Experimental Conditions | Citation |
|---|---|---|---|
| Brake Thermal Efficiency (BTE) | Marginal loss vs. diesel; minimal loss vs. biodiesel [1]. 0.70% improvement vs. B20 blend [2]. | Light-duty agricultural DI diesel engine; RCCI engine [1] [2] | [1] [2] |
| Brake Specific Energy Consumption (BSEC) | Reduced by 4.5% with 10% hexanol blend [2]. | RCCI engine [2] | [2] |
| Nitrogen Oxides (NOx) | Significant reduction vs. diesel [1]; 17.55% lower with 10% blend [3]. Slight increase with 10% blend [2]. | CRDI CI engine with EGR [1] [3] | [1] [2] [3] |
| Hydrocarbon (HC) Emissions | Marginal increase vs. diesel [1]; 4.65% reduction with 10% blend [2]. | Light-duty agricultural DI diesel engine; RCCI engine [1] [2] | [1] [2] |
| Carbon Monoxide (CO) Emissions | Marginal increase vs. diesel [1]; 63% reduction with 10% blend [2]. | Light-duty agricultural DI diesel engine; RCCI engine [1] [2] | [1] [2] |
| Smoke Opacity | Marginal increase vs. diesel [1]; 6.66% reduction with 10% blend [2]. | Light-duty agricultural DI diesel engine; RCCI engine [1] [2] | [1] [2] |
Researchers follow a structured workflow to evaluate this compound, from blend preparation to data optimization. The diagram below outlines the key stages of this process.
The specific methodologies for key stages are detailed below:
The experimental data reveals how this compound's properties influence engine operation. The following diagram maps these cause-and-effect relationships.
Key mechanisms include:
| Blend Type & Ratio | NOx | HC | CO | Smoke / Soot | Key Experimental Conditions | Source |
|---|---|---|---|---|---|---|
| H30WPO70 (30% this compound, 70% Waste Plastic Oil) | ↓ Decrease (by 11-13%) | ↑ 45 PPM (at low load) | ↑ 0.40% vol. (at low load) | Not Specified | CRDI Engine, 2000 rpm, 20-80% load, with EGR [1] | |
| Hex50 (50% n-Hexanol, 50% Diesel) | ↓ Decrease (by 26%) | Not Specified | Not Specified | ↓ Decrease (by 54%) | Single-Cylinder DICI Engine, 1500 rpm, 100% load [2] | |
| 40% this compound, 60% Diesel | ↓ "Drastic reduction" | ↑ Slight increase | ↑ Slight increase | Not Specified | CRDI Mini-Truck Engine, 10-20% EGR [3] | |
| B90-D5-H5 (5% this compound with Biodiesel/Diesel) | Not Specified | Not Specified | Not Specified | Not Specified | Compression Ignition Engine, 1500 rpm, 100% load [4] |
The data in the table above was generated using standardized engine testing protocols. The general workflow for such experiments is outlined below.
The key steps involve:
For a fuel or fuel additive to be legally sold in the U.S. market, it must comply with regulations, primarily the EPA's Renewable Fuel Standard (RFS) and Fuel Quality controls.
Irritant